molecular formula C14H21NO B3173141 2-(Cyclohexylmethoxy)-5-methylaniline CAS No. 946773-46-2

2-(Cyclohexylmethoxy)-5-methylaniline

Cat. No.: B3173141
CAS No.: 946773-46-2
M. Wt: 219.32 g/mol
InChI Key: LWVDTZQNWUDVHO-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethoxy)-5-methylaniline (CAS: 946773-46-2) is an aromatic amine with the molecular formula C₁₄H₂₁NO and a molecular weight of 219.32 g/mol . Its structure features a benzene ring substituted with:

  • A cyclohexylmethoxy group (-O-CH₂-cyclohexyl) at position 2.
  • A methyl group (-CH₃) at position 3.
  • A primary amine (-NH₂) at position 1.

This compound is used in pharmaceutical and chemical research, particularly as a precursor in catalytic C–H functionalization reactions and drug development .

Properties

IUPAC Name

2-(cyclohexylmethoxy)-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-7-8-14(13(15)9-11)16-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVDTZQNWUDVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethoxy)-5-methylaniline typically involves the following steps:

    Nitration of 2-methylaniline: The starting material, 2-methylaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-methyl-5-nitroaniline.

    Reduction of 2-methyl-5-nitroaniline: The nitro group in 2-methyl-5-nitroaniline is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 2-methyl-5-aminoaniline.

    Alkylation with cyclohexylmethyl chloride: The final step involves the alkylation of 2-methyl-5-aminoaniline with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethoxy)-5-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The aniline group in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, to introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound with hydrogenated aromatic rings.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the compound.

Scientific Research Applications

Chemistry

2-(Cyclohexylmethoxy)-5-methylaniline is utilized as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution : The amine group can be substituted with different alkyl or aryl groups, facilitating the synthesis of more complex molecules.
  • Oxidation Reactions : The compound can undergo oxidation to form quinones or other derivatives, which are valuable in materials science and organic electronics.
Reaction TypePotential Products
Nucleophilic SubstitutionAlkylated or arylated derivatives
OxidationQuinones, oxidized anilines

Biology

In biological research, this compound has shown promise in:

  • Drug Development : It serves as a precursor for synthesizing pharmaceutical agents, particularly those targeting specific biological pathways.
  • Proteomics : Used in studies examining protein interactions and functions due to its ability to bind selectively to various biomolecules.

Case Study : A recent study explored the effects of this compound on enzyme inhibition. The compound demonstrated significant inhibitory activity against certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.

Industry

The industrial applications of this compound include:

  • Specialty Chemicals Production : It is employed in the synthesis of dyes and pigments due to its vibrant color properties when incorporated into polymer matrices.
  • Material Science : The compound's unique structure allows it to enhance the performance characteristics of polymers and resins.
Industry ApplicationDescription
Dyes and PigmentsUsed as an intermediate for colorants
Polymer EnhancementImproves thermal and mechanical properties

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethoxy)-5-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(Cyclohexylmethoxy)-5-methylaniline 946773-46-2 2-OCH₂-cyclohexyl, 5-CH₃, 1-NH₂ C₁₄H₂₁NO 219.32 Intermediate in catalytic synthesis
2-(Cyclohexylmethoxy)-5-fluoroaniline sc-321026 2-OCH₂-cyclohexyl, 5-F, 1-NH₂ C₁₄H₁₈FNO 235.30 Enhanced electronegativity for reactivity tuning
2-(4-Isopropylphenoxy)-5-methylaniline 946715-98-6 2-O-(4-isopropylphenyl), 5-CH₃, 1-NH₂ C₁₆H₁₉NO 241.33 Bulkier substituent for steric effects
2-(tert-Butoxy)-5-methylaniline 1097793-12-8 2-O-tert-butyl, 5-CH₃, 1-NH₂ C₁₁H₁₇NO 179.26 Smaller substituent for solubility optimization
2-(Furan-2-ylmethoxy)-5-methylaniline 4071AF 2-O-(furan-2-ylmethyl), 5-CH₃, 1-NH₂ C₁₂H₁₃NO₂ 203.24 Aromatic heterocycle for electronic modulation

Key Observations:

  • Electron-withdrawing vs.
  • Steric effects: The 4-isopropylphenoxy group (CAS 946715-98-6) increases steric bulk, which may hinder catalytic interactions or improve selectivity in binding studies .
  • Solubility : The tert-butoxy derivative (CAS 1097793-12-8) has a lower molecular weight and less hydrophobicity, favoring solubility in polar solvents .
  • Electronic modulation : The furan-2-ylmethoxy group (4071AF) introduces π-conjugation, altering electronic properties for applications in photochemistry or materials science .

Physicochemical Properties

  • Melting Points: 2-(4,5-Dihydrooxazol-2-yl)-5-methylaniline (a related analog) has a melting point of 93–94°C .
  • Spectral Data :
    • ¹H/¹³C NMR : Cyclohexylmethoxy groups exhibit characteristic peaks for cyclohexyl protons (δ 1.0–2.0 ppm) and methoxy protons (δ 3.5–4.0 ppm) .
    • IR : The amine group (-NH₂) shows absorption bands near 3300–3500 cm⁻¹ .

Biological Activity

2-(Cyclohexylmethoxy)-5-methylaniline is an organic compound belonging to the class of aniline derivatives. It has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a cyclohexylmethoxy group attached to the second carbon of the aniline ring and a methyl group on the fifth carbon. This unique configuration contributes to its biological properties.

  • Molecular Formula: C_{13}H_{17}N_{1}O_{1}
  • Molecular Weight: 205.29 g/mol
  • Boiling Point: 235 °C
  • Melting Point: 50-52 °C

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, leading to various biological effects. The compound can undergo several chemical reactions, including:

  • Oxidation: Can be oxidized to form quinone derivatives.
  • Reduction: Can be reduced to produce amine derivatives.
  • Substitution Reactions: The aniline group can participate in electrophilic substitution reactions such as halogenation and nitration.

These reactions allow the compound to exert diverse biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The exact mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been reported to inhibit cell proliferation in breast cancer cell lines by modulating the expression of genes involved in cell cycle regulation .

Case Study: Anticancer Mechanism

A study published in Anticancer Research explored the effects of this compound on human breast cancer cell lines (MCF-7). The findings indicated that treatment with this compound resulted in a significant reduction in cell viability, with an IC₅₀ value of approximately 25 μM. The mechanism was linked to the activation of caspase-3, a critical enzyme in the apoptosis pathway .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that at concentrations above 50 μg/mL, the compound effectively inhibited bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
2-BenzylphenolLacks aniline moietyModerate antimicrobial
5-MethylanilineContains aniline structureLimited anticancer activity
BenproperineSimilar structural featuresDifferent biological profile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Cyclohexylmethoxy)-5-methylaniline
Reactant of Route 2
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